Cas no 2177-63-1 (L-Aspartic acid 4-benzyl ester)

L-Aspartic acid 4-benzyl ester is a protected derivative of L-aspartic acid, where the benzyl ester group safeguards the carboxyl functionality at the 4-position. This modification enhances selectivity in peptide synthesis and other organic transformations, minimizing unwanted side reactions. The benzyl ester group can be selectively removed under mild hydrogenolysis conditions, making it valuable in multi-step synthetic routes. The compound is particularly useful in the preparation of aspartic acid-containing peptides and as an intermediate in pharmaceutical and biochemical research. Its stability under various reaction conditions allows for versatile applications in fine chemical synthesis. Proper handling and storage are recommended to maintain its integrity.
L-Aspartic acid 4-benzyl ester structure
2177-63-1 structure
商品名:L-Aspartic acid 4-benzyl ester
CAS番号:2177-63-1
MF:C11H13NO4
メガワット:223.2252
MDL:MFCD00037208
CID:42572
PubChem ID:101186

L-Aspartic acid 4-benzyl ester 化学的及び物理的性質

名前と識別子

    • L-Aspartic acid-4-benzyl ester
    • H-Asp(OBzl)-OH
    • 4-Benzyl L-Aspartate
    • L-Aspartic acid β-benzyl ester
    • (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
    • H-Asp(OBzl)-OH ] L-Aspartic acid β-benzyl ester
    • H-L-Asp(Bzl)-OH
    • L-Aspartic acid 4-benzyl ester
    • L-ASPARTICACID-BENZYLESTER
    • L-Asparticacid, 1-(phenylmethyl) ester
    • Alloxan Monohydrate
    • L-Aspartic acid 3-benzyl ester
    • L-Aspartic acid b-benzyl ester
    • L-Aspartic acid pound inverted question mark-benzyl ester
    • Pbb-asp
    • β-Benzyl L-Aspartate
    • beta-Benzyl L-aspartate
    • L-Aspartic acid beta-benzyl ester
    • (S)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid
    • (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid
    • Benzyl hydrogen beta-L-aspartate
    • L-Aspartic acid, 4-(phenylmethyl) ester
    • Asp(Obzl)
    • (2S)-2-amino-3-[benzyloxycarbonyl]propanoic acid
    • L-Asparticacid4-benzylester
    • L-Aspartic aci
    • CS-W020671
    • J-300068
    • CHEBI:167842
    • A851369
    • (2S)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate
    • SCHEMBL730848
    • EN300-129701
    • ZJ9URQ9GF6
    • 2177-63-1
    • .BETA.-BENZYL ASPARTATE
    • CHEMBL4077582
    • B3209
    • UNII-ZJ9URQ9GF6
    • beta-benzyl aspartate
    • NS00015104
    • 25248-99-1
    • NSC-524167
    • VGALFAWDSNRXJK-VIFPVBQESA-N
    • AKOS015888231
    • DS-13764
    • DTXSID101347319
    • EINECS 218-541-8
    • M03009
    • benzyl hydrogen beta-L-aspartate;H-Asp(OBzl)-OH
    • MFCD00037208
    • NSC 524167
    • AKOS015924123
    • 4-(Phenylmethyl) hydrogen L-aspartate
    • H-Asp-(OBzl)-OH
    • HY-30230
    • B-1010
    • L-Aspartic acid
    • A-benzyl ester
    • MDL: MFCD00037208
    • インチ: 1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
    • InChIKey: VGALFAWDSNRXJK-VIFPVBQESA-N
    • ほほえんだ: O(C(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 1983183

計算された属性

  • せいみつぶんしりょう: 223.084458g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 223.084458g/mol
  • 単一同位体質量: 223.084458g/mol
  • 水素結合トポロジー分子極性表面積: 89.6Ų
  • 重原子数: 16
  • 複雑さ: 248
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2830
  • ゆうかいてん: 221°C(lit.)
  • ふってん: 413.1℃ at 760 mmHg
  • 屈折率: 27 ° (C=1, 1mol/L HCl)
  • すいようせい: Insoluble in water.
  • PSA: 89.62000
  • LogP: 1.23210
  • ようかいせい: 不溶性
  • ひせんこうど: +24.0° - +30.0° (c=1, 1N HCl)

L-Aspartic acid 4-benzyl ester セキュリティ情報

L-Aspartic acid 4-benzyl ester 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Aspartic acid 4-benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM100630-500g
L-Aspartic acid 4-benzyl ester
2177-63-1 95%
500g
$309 2023-03-06
Enamine
EN300-129701-0.5g
(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid
2177-63-1 95%
0.5g
$21.0 2023-06-06
Enamine
EN300-129701-5.0g
(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid
2177-63-1 95%
5g
$29.0 2023-06-06
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0835729451-5g
L-Aspartic acid 4-benzyl ester
2177-63-1 98%(HPLC)
5g
¥ 49.4 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L800713-25g
L-Aspartic acid β-benzyl ester
2177-63-1 98%
25g
¥104.00 2022-01-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003205-1g
L-Aspartic acid 4-benzyl ester
2177-63-1 98%
1g
¥25 2024-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L77960-100g
L-Aspartic acid 4-benzyl ester
2177-63-1
100g
¥268.0 2021-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L800713-100g
L-Aspartic acid β-benzyl ester
2177-63-1 98%
100g
¥284.00 2022-01-14
TRC
A788668-500mg
H-Asp(OBzl)-OH
2177-63-1
500mg
$ 80.00 2022-06-07
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0835729451- 5g
L-Aspartic acid 4-benzyl ester
2177-63-1 98%(HPLC)
5g
¥ 49.4 2021-05-18

L-Aspartic acid 4-benzyl ester 関連文献

L-Aspartic acid 4-benzyl esterに関する追加情報

Professional Introduction to L-Aspartic acid 4-benzyl ester (CAS No. 2177-63-1)

L-Aspartic acid 4-benzyl ester, identified by the chemical compound code CAS No. 2177-63-1, is a significant intermediate in the field of pharmaceutical chemistry and biochemical research. This compound, derived from aspartic acid, has garnered attention due to its versatile applications in synthetic organic chemistry, peptidomimetics, and drug development. The benzyl ester functionality introduces stability and reactivity that make it a valuable building block for more complex molecular architectures.

The structure of L-Aspartic acid 4-benzyl ester consists of an aspartic acid backbone with a benzyl group attached to the alpha-carboxyl position via an ester linkage. This modification enhances the solubility and reactivity of the compound, making it particularly useful in peptide synthesis and as a precursor for various pharmacologically active molecules. The ester group can be hydrolyzed under acidic or basic conditions to regenerate aspartic acid, providing a reversible handle for synthetic strategies.

In recent years, L-Aspartic acid 4-benzyl ester has been extensively studied for its role in the development of peptidomimetics—molecules designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. These peptidomimetics are particularly relevant in the treatment of neurological disorders, where large peptide drugs face challenges such as poor oral bioavailability and rapid degradation. The benzyl ester group facilitates the introduction of various side chains or modifications without interfering with the core structure, allowing for fine-tuning of biological activity.

One of the most compelling applications of L-Aspartic acid 4-benzyl ester is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and infectious diseases. By designing peptidomimetics that incorporate L-Aspartic acid 4-benzyl ester as a key residue, researchers can develop inhibitors that selectively target specific proteases. For instance, studies have shown that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.

Advances in computational chemistry have further enhanced the utility of L-Aspartic acid 4-benzyl ester. Molecular modeling techniques allow researchers to predict how modifications to this compound will affect its binding affinity to target proteins. This has led to the discovery of novel analogs with improved potency and selectivity. For example, computational studies have identified benzyl esters of aspartic acid that exhibit high binding affinity to bacterial proteases, making them promising candidates for antibiotics.

The pharmaceutical industry has also leveraged L-Aspartic acid 4-benzyl ester in the development of vaccines and immunotherapeutics. Peptide-based vaccines often require stable carriers or adjuvants to enhance immune responses. The benzyl ester group provides a scaffold for conjugating antigens or adjuvants, improving vaccine efficacy. Additionally, this compound has been used in the synthesis of T-cell epitopes for cancer immunotherapy, where precise control over peptide structure is critical for eliciting a robust immune response.

From a synthetic chemistry perspective, L-Aspartic acid 4-benzyl ester serves as a versatile precursor for more complex molecules. The presence of both an amino group and an ester group allows for sequential functionalization via nucleophilic substitution or transesterification reactions. This flexibility has enabled the synthesis of diverse libraries of compounds for high-throughput screening (HTS) in drug discovery programs. Researchers can rapidly modify the benzyl group or introduce other functional moieties to explore new chemical space without compromising the integrity of the core aspartic acid scaffold.

Recent innovations in green chemistry have also highlighted the importance of L-Aspartic acid 4-benzyl ester as a sustainable building block. Traditional synthetic routes often involve harsh conditions or generate significant waste byproducts. However, newer methodologies employ biocatalysis or microwave-assisted synthesis to improve efficiency and reduce environmental impact. These advancements align with global efforts to promote sustainable pharmaceutical manufacturing while maintaining high standards of quality and purity.

The role of L-Aspartic acid 4-benzyl ester extends beyond small-molecule drug development into materials science and biotechnology. For instance, it has been used in the design of smart polymers that respond to biological stimuli, such as pH changes or enzymatic activity. These polymers have potential applications in drug delivery systems where controlled release is essential for therapeutic efficacy.

In conclusion, L-Aspartic acid 4-benzyl ester (CAS No. 2177-63-1) is a multifaceted compound with broad applications across pharmaceuticals, biotechnology, and materials science. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of scientific innovation.

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